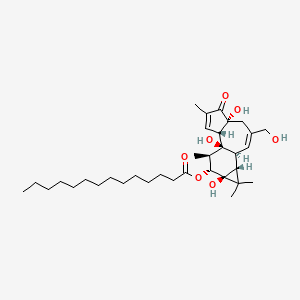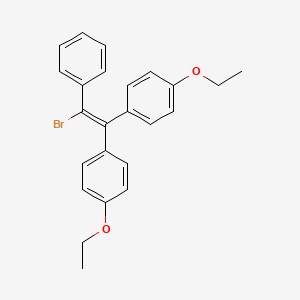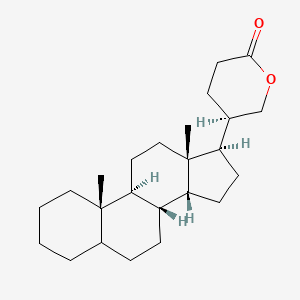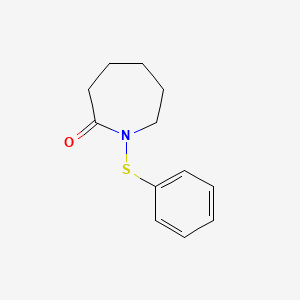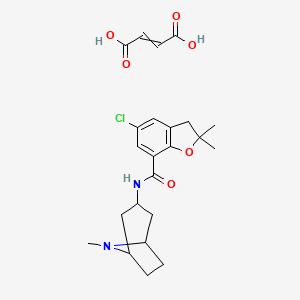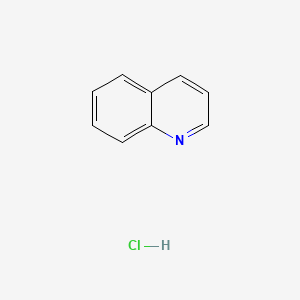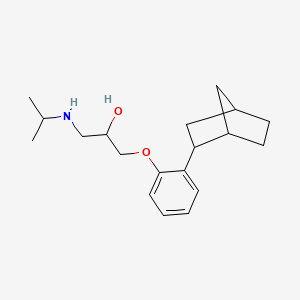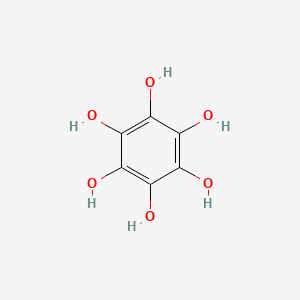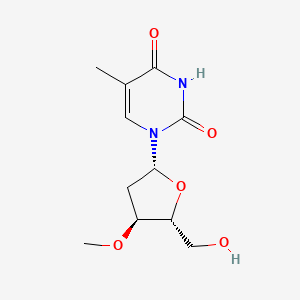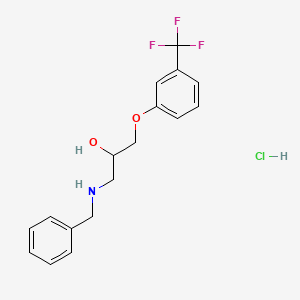![molecular formula C26H30N6O3 B1219296 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1219296.png)
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Related Compounds : Benzo[h]quinoline derivatives structurally related to 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one have been synthesized, with applications in developing compounds devoid of cytotoxicity (Janin, Bisagni, & Carrez, 1993).
Antimicrobial and Antifungal Studies
- Antimicrobial Activity : Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, similar in structure to the mentioned compound, have been synthesized and displayed significant antimicrobial properties (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
- Mosquito Larvicidal Activity : Compounds with a structural resemblance to 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one have demonstrated effectiveness in mosquito larvicidal activity (Rajanarendar et al., 2010).
Antiproliferative and Cancer Research
- Antiproliferative Testing : Related oxoisoaporphine compounds have undergone synthesis and testing for antiproliferative activities, contributing to cancer research (Castro-Castillo et al., 2010).
Anti-Inflammatory and Analgesic Studies
- Anti-Inflammatory and Analgesic Activities : Derivatives of 8-hydroxy quinolines, structurally similar to the compound , have been synthesized and evaluated for anti-inflammatory and analgesic properties (Alam et al., 2011).
Neurotropic and Psychotropic Research
- Neurotropic and Psychotropic Properties : Studies on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, related to the compound in focus, have shown promising neurotropic and psychotropic properties (Podolsky, Shtrygol’, & Zubkov, 2017).
Fluorescence Studies
- Fluorescence Quenching Studies : Research on 2-amino-4-[4-(dimethylamino) phenyl]-8-methoxy-5, 6-dihydrobenzo[h] quinoline-3-carbonitrile, structurally akin to the compound , has contributed to understanding fluorescence quenching in liquid stage (Khan & Asiri, 2016).
Eigenschaften
Produktname |
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one |
|---|---|
Molekularformel |
C26H30N6O3 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
6-methoxy-3-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H30N6O3/c1-34-22-9-10-24-20(15-22)14-21(26(33)27-24)16-31(12-11-19-6-3-2-4-7-19)18-25-28-29-30-32(25)17-23-8-5-13-35-23/h2-4,6-7,9-10,14-15,23H,5,8,11-13,16-18H2,1H3,(H,27,33) |
InChI-Schlüssel |
WTTQSPAZSJEXCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCC3=CC=CC=C3)CC4=NN=NN4CC5CCCO5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



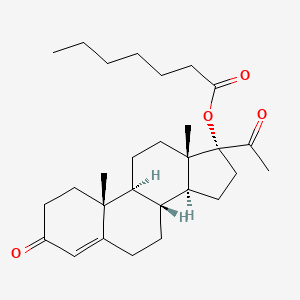
![7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)
![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)
